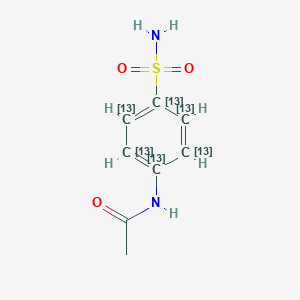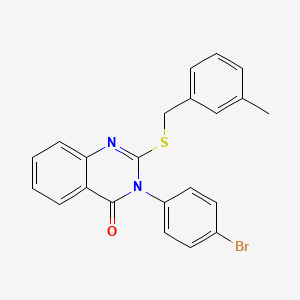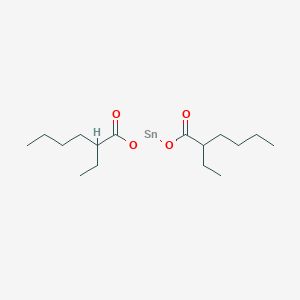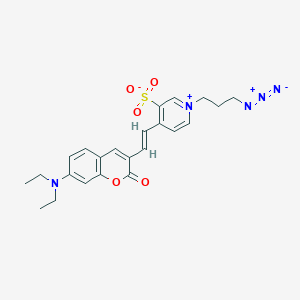
L-lysine-N-15N hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-lysine-N-15N hydrochloride is a stable isotope-labeled compound of L-lysine, an essential amino acid. The compound is labeled with nitrogen-15, a non-radioactive isotope of nitrogen, which makes it useful in various scientific research applications. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-lysine-N-15N hydrochloride can be synthesized through the fermentation of bacteria that have been genetically modified to incorporate nitrogen-15 into their metabolic processes. The bacteria are cultured in a medium containing nitrogen-15 labeled ammonium salts, which they use to synthesize L-lysine. The L-lysine is then extracted and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The genetically modified bacteria are grown in large bioreactors, and the L-lysine produced is purified and converted to the hydrochloride form through crystallization and other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: L-lysine-N-15N hydrochloride can undergo various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form L-lysine aldehyde or L-lysine ketone.
Reduction: Reduction reactions can convert L-lysine aldehyde back to L-lysine.
Substitution: The amino groups in L-lysine can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: L-lysine aldehyde, L-lysine ketone.
Reduction Products: L-lysine.
Substitution Products: Various L-lysine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
L-lysine-N-15N hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen incorporation and amino acid metabolism.
Biology: Employed in protein labeling for mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate protein structure and function.
Medicine: Utilized in studies related to amino acid metabolism and its role in various diseases.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes.
Mecanismo De Acción
L-lysine-N-15N hydrochloride exerts its effects by being incorporated into proteins and other biomolecules during metabolic processes. The nitrogen-15 label allows researchers to track the incorporation and metabolism of L-lysine in biological systems. This helps in understanding the pathways and molecular targets involved in amino acid metabolism.
Comparación Con Compuestos Similares
L-lysine-13C6 hydrochloride: Labeled with carbon-13, used for similar applications in metabolic studies.
L-lysine-15N2 hydrochloride: Labeled with two nitrogen-15 atoms, providing higher sensitivity in detection.
L-lysine-2-15N hydrochloride: Labeled with nitrogen-15 at a specific position, used for detailed metabolic studies.
Uniqueness: L-lysine-N-15N hydrochloride is unique due to its specific labeling with nitrogen-15, which provides a non-radioactive and stable isotope for tracing nitrogen metabolism. This makes it particularly useful in studies where nitrogen incorporation and metabolism are of interest.
Propiedades
Fórmula molecular |
C6H15ClN2O2 |
|---|---|
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-(15N)azanylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i8+1; |
Clave InChI |
BVHLGVCQOALMSV-WWQACITASA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)[15NH2].Cl |
SMILES canónico |
C(CCN)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)


![Yohimbine-[13C,d3]](/img/structure/B12056476.png)



![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)
![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)



![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
